Binding Free Energy Advantage Over HABA Analogs
In the seminal structure-based design study by Weber et al. (1994), the binding free energy (ΔG) of a panel of HABA analogs to streptavidin was measured by isothermal titration calorimetry (ITC). The target compound, 3′,5′-dimethyl-HABA, exhibited a ΔG of −8.29 kcal/mol, representing a 3.02 kcal/mol gain over unsubstituted HABA (ΔG = −5.27 kcal/mol) and a 1.06 kcal/mol advantage over the mono-methyl analog 3′-methyl-HABA (ΔG = −7.23 kcal/mol) [1]. This corresponds to an approximately 165-fold greater affinity for streptavidin compared with HABA, based on the relationship ΔΔG = −RT ln(Krel) [1].
| Evidence Dimension | Binding free energy (ΔG) for streptavidin–ligand complex formation |
|---|---|
| Target Compound Data | ΔG = −8.29 kcal/mol (3′,5′-dimethyl-HABA, i.e., DMB / DB07667) |
| Comparator Or Baseline | HABA: ΔG = −5.27 kcal/mol; 3′-Methyl-HABA: ΔG = −7.23 kcal/mol; 3′,5′-Dimethoxy-HABA: Ka = 3.5 × 10⁶ M⁻¹; 3′-tert-Butyl-HABA: Ka = 2.5 × 10⁵ M⁻¹; 4′-Hydroxynaphthyl-azo-benzoic acid: Ka = 2.8 × 10⁶ M⁻¹ |
| Quantified Difference | ΔΔG = −3.02 kcal/mol vs. HABA (57% larger favorable free energy); ΔΔG = −1.06 kcal/mol vs. 3′-methyl-HABA |
| Conditions | Isothermal titration calorimetry (ITC); streptavidin from Streptomyces avidinii; all ligands in their monoanionic form at physiological pH |
Why This Matters
A 3.02 kcal/mol ΔΔG translates to an approximately 165-fold affinity difference at 298 K, meaning that for any quantitative streptavidin-based application (biosensing, displacement assays), the dimethylated compound provides a fundamentally different binding regime that cannot be replicated by HABA or the mono-methyl analog.
- [1] Weber, P.C.; Pantoliano, M.W.; Simons, D.M.; Salemme, F.R. Structure-Based Design of Synthetic Azobenzene Ligands for Streptavidin. J. Am. Chem. Soc. 1994, 116, 2717–2724. View Source
